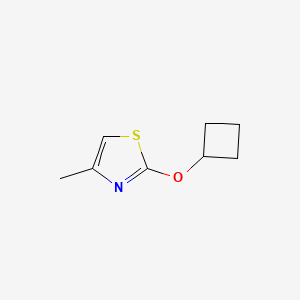

![molecular formula C18H19NO5 B2511262 N-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-2-氧代-2H-香豆素-3-羧酰胺 CAS No. 900007-10-5](/img/structure/B2511262.png)

N-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-2-氧代-2H-香豆素-3-羧酰胺

货号 B2511262

CAS 编号:

900007-10-5

分子量: 329.352

InChI 键: SMSHRMJBPOGHNY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

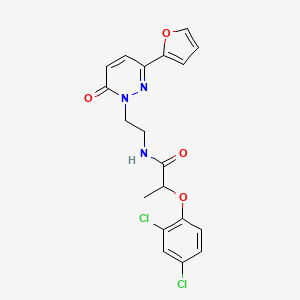

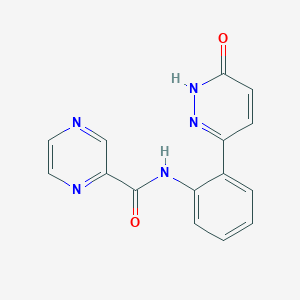

The compound “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, a 2-oxo-2H-chromene group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dioxaspiro ring, a chromene ring, and a carboxamide group . These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The dioxaspiro and chromene rings might participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学研究应用

Medicinal Chemistry and Drug Development

- Antibacterial Activity : Researchers have explored the antibacterial potential of this compound. Its unique spiroketal structure may contribute to inhibiting bacterial growth .

- Anti-Inflammatory Properties : Investigations suggest that it possesses anti-anaphylactic and anti-inflammatory activity .

- Antispasmodic Effects : The compound has been studied for its potential as an antispasmodic agent .

Organic Synthesis and Methodology

- Spiroketal Synthesis : The synthesis of 1,6-dioxaspiro[4.4]nonane and its derivatives involves methods such as condensation of lactones, conversion to spiroketal acids, and subsequent decarboxylation .

- Dienophile in Diene Synthesis : Methoxy-substituted 1,6-dioxaspiro[4.4]non-3-enes have been used as dienophiles in diene synthesis .

Chemical Reactions and Mechanisms

- Furan Ring Formation : The compound’s furan ring formation is a key step in constructing its spiro center. Notable reactions include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .

Materials Science and Catalysis

- Polymer Catalysts : Spiroketal compounds, including this one, have been investigated as catalysts in polymer manufacturing .

- Combustion Accelerant : Some spiroketals, including this compound, accelerate processes involved in solid rocket fuel combustion .

Natural Product Chemistry

属性

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-16(14-9-12-5-1-2-6-15(12)23-17(14)21)19-10-13-11-22-18(24-13)7-3-4-8-18/h1-2,5-6,9,13H,3-4,7-8,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHRMJBPOGHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)

![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)